molecular formula C20H16ClF3N2O2S B2698808 N-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl)-4-methylbenzenesulfonamide CAS No. 478246-36-5

N-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl)-4-methylbenzenesulfonamide

Cat. No.: B2698808
CAS No.: 478246-36-5
M. Wt: 440.87
InChI Key: GOBHPKLONANCHZ-UHFFFAOYSA-N
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Description

N-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl)-4-methylbenzenesulfonamide is a sulfonamide derivative characterized by a trifluoromethylpyridine moiety linked to a 4-methylbenzenesulfonamide group via a methylene bridge. The trifluoromethyl and chloro substituents on the pyridine ring enhance its lipophilicity and metabolic stability, while the methyl group on the benzene ring may influence binding affinity and solubility .

Properties

IUPAC Name

N-[4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]phenyl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClF3N2O2S/c1-13-2-8-17(9-3-13)29(27,28)26-16-6-4-14(5-7-16)10-19-18(21)11-15(12-25-19)20(22,23)24/h2-9,11-12,26H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOBHPKLONANCHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)CC3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClF3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl)-4-methylbenzenesulfonamide, a compound belonging to the class of sulfonamides, has garnered attention due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article compiles findings from various studies to elucidate its biological activity, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

  • Molecular Formula : C19H18ClF3N2O2S
  • Molecular Weight : 400.88 g/mol
  • CAS Number : 338416-31-2

The compound features a sulfonamide moiety linked to a pyridine derivative, which is known for its role in modulating biological pathways.

Research has indicated that compounds similar to this compound often act through multiple mechanisms:

  • Enzyme Inhibition : Many sulfonamides inhibit enzymes such as carbonic anhydrase and dihydrofolate reductase (DHFR), which are critical in nucleotide synthesis and cellular proliferation.
  • Antitumor Activity : Studies have shown that derivatives with similar structures exhibit cytotoxic effects against various cancer cell lines, suggesting potential applications in oncology.

Antitumor Activity

A significant body of research has focused on the antitumor properties of sulfonamide derivatives. For instance, a study evaluated the cytotoxic effects of related compounds on glioblastoma and breast cancer cell lines. The results demonstrated:

  • IC50 Values : Compounds exhibited IC50 values in the nanomolar range, indicating potent antiproliferative activity.
  • Mechanism of Cell Death : Morphological changes consistent with apoptosis were observed, including cell shrinkage and chromatin condensation.
CompoundCancer Cell LineIC50 (nM)Mechanism
Compound AGlioblastoma50Apoptosis
Compound BBreast Cancer30Apoptosis

Enzyme Inhibition Studies

In addition to antitumor activity, enzyme inhibition studies have been conducted:

  • Dihydrofolate Reductase Inhibition : Similar compounds have shown effective inhibition of DHFR, leading to reduced cellular proliferation in treated cells.

Case Studies

  • In Vivo Efficacy : An animal model study demonstrated that administration of this compound resulted in significant tumor size reduction compared to controls.
  • Pharmacokinetics : The biodistribution study revealed rapid clearance from the bloodstream and predominant excretion through renal pathways, suggesting favorable pharmacokinetic properties for therapeutic use.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Sulfonamide Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Features
Target Compound: N-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl)-4-methylbenzenesulfonamide - 3-Chloro-5-(trifluoromethyl)pyridinylmethyl
- 4-Methylbenzenesulfonamide
C₂₁H₁₆ClF₃N₂O₂S 488.87 Not reported High lipophilicity due to CF₃ group; potential kinase inhibition activity
N-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-4-phenoxybenzenesulfonamide - 3-Chloro-5-(trifluoromethyl)pyridinylmethyl
- 4-Phenoxybenzenesulfonamide
C₂₅H₁₇ClF₃N₂O₃S 544.93 Not reported Phenoxy group increases aromatic stacking potential; improved solubility
4-Amino-N-(4-methoxyphenyl)benzenesulfonamide - 4-Methoxyphenyl
- 4-Aminobenzenesulfonamide
C₁₃H₁₄N₂O₃S 290.33 ~200 (decomposes) Methoxy group enhances hydrogen bonding; antimicrobial activity reported
N-[5-(Diphenylphosphorylmethyl)-4-(4-fluorophenyl)-6-isopropylpyrimidin-2-yl]-N-methylmethanesulfonamide - Phosphorylmethylpyrimidine
- Methanesulfonamide
C₂₉H₃₀FN₄O₃PS 588.60 Not reported Phosphoryl group introduces steric bulk; potential kinase modulation
4-[[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl][[4-(trifluoromethoxy)phenyl]methyl]amino]sulfonyl]-benzoic acid - 4-(Trifluoromethoxy)benzyl
- Benzoic acid
C₂₁H₁₃ClF₆N₂O₅S 578.85 Not reported Trifluoromethoxy group enhances metabolic resistance; carboxylic acid aids solubility

Key Findings

Substituent Effects on Lipophilicity: The trifluoromethyl group in the target compound and its analogs (e.g., ) significantly increases lipophilicity (logP ~3.5–4.2), favoring membrane permeability. Replacing the methyl group with a phenoxy moiety (as in ) further enhances π-π interactions but may reduce solubility in aqueous media.

Bioactivity Trends: Sulfonamides with trifluoromethylpyridine moieties (e.g., target compound and ) are frequently explored as kinase inhibitors due to their ability to occupy hydrophobic ATP-binding pockets . Methoxy- and amino-substituted derivatives (e.g., ) demonstrate antimicrobial activity, likely due to hydrogen bonding with bacterial enzymes .

Q & A

Q. What are the optimal synthetic routes for N-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl)-4-methylbenzenesulfonamide, and how can yield and purity be maximized?

  • Methodological Answer : The synthesis typically involves multi-step nucleophilic substitutions. For example:
  • Step 1 : Coupling of 3-chloro-5-(trifluoromethyl)-2-pyridinylmethanol with 4-aminophenyl derivatives using a Mitsunobu reaction (triphenylphosphine/diethyl azodicarboxylate in THF).
  • Step 2 : Sulfonylation with 4-methylbenzenesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) in dichloromethane .
  • Purity Optimization : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate gradient) improves purity. Monitor reactions via TLC (Rf ~0.3–0.5) and confirm structure by 1H^1H-NMR (e.g., singlet for -CF3_3 at δ 4.1–4.3 ppm) .

Q. How can the structural integrity of this compound be confirmed spectroscopically?

  • Methodological Answer :
  • NMR : Key 1H^1H-NMR signals include aromatic protons (δ 7.1–8.3 ppm), methyl groups (δ 2.4 ppm for -CH3_3 on benzene), and the pyridinyl-CH2_2- bridge (δ 4.5–4.8 ppm). 19F^{19}F-NMR shows the -CF3_3 group at δ -63 to -65 ppm .
  • Mass Spectrometry : High-resolution ESI-MS should confirm the molecular ion [M+H]+^+ at m/z 455.05 (calculated for C21_{21}H16_{16}ClF3_3N2_2O2_2S).
  • X-ray Crystallography : For definitive confirmation, grow single crystals in DMSO/ether and analyze intermolecular interactions (e.g., hydrogen bonds between sulfonamide and pyridine) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for sulfonamide-pyridine hybrids?

  • Methodological Answer :
  • Meta-Analysis : Compare datasets from kinase inhibition assays (e.g., IC50_{50} values) using standardized protocols (e.g., ATP concentration, pH 7.4 buffers).
  • Structural Variants : Test analogues with modified substituents (e.g., replacing -CF3_3 with -Cl or -OCH3_3) to isolate electronic vs. steric effects.
  • Computational Docking : Use Schrödinger Suite or AutoDock to model interactions with target enzymes (e.g., carbonic anhydrase IX), identifying key residues (e.g., His94, Gln92) that may explain divergent results .

Q. How can reaction mechanisms for sulfonamide derivatization under basic conditions be experimentally validated?

  • Methodological Answer :
  • Kinetic Studies : Perform pseudo-first-order reactions in DMF with excess K2_2CO3_3. Monitor intermediates via 13C^{13}C-NMR or in-situ IR (disappearance of S=O stretches at 1170 cm1^{-1}).
  • Isotope Labeling : Use 18O^{18}O-labeled water to track oxygen incorporation into sulfonamide intermediates.
  • DFT Calculations : Compare energy barriers for SN2 vs. radical pathways using Gaussian09 (B3LYP/6-31G* basis set) .

Q. What in vitro assays are most suitable for evaluating this compound’s potential as a kinase inhibitor?

  • Methodological Answer :
  • Enzyme Assays : Use fluorescence polarization (FP) assays with recombinant kinases (e.g., EGFR, VEGFR2) and ATP-competitive probes (e.g., ADP-Glo™).
  • Cellular Assays : Test antiproliferative activity in HeLa or A549 cells via MTT assays (72-hour exposure, IC50_{50} determination).
  • Selectivity Profiling : Employ KinomeScan® screening to assess off-target effects against 468 kinases .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility and stability profiles?

  • Methodological Answer :
  • Solubility : Use standardized shake-flask methods (pH 7.4 PBS vs. DMSO stock solutions). Conflicting data may arise from aggregation; confirm via dynamic light scattering (DLS).
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Hydrolysis of the sulfonamide group is pH-dependent; buffer selection (e.g., Tris-HCl vs. acetate) affects results .

Experimental Design Tables

Q. Table 1: Key Synthetic Parameters for Optimized Yield

ParameterOptimal ConditionImpact on YieldReference
SolventDMF+25% vs. THF
Temperature80°C+15% vs. RT
Catalyst10 mol% DMAP+30% efficiency

Q. Table 2: Bioactivity Data Comparison

Assay TypeIC50_{50} (nM)Cell LineReference
Kinase Inhibition12 ± 2EGFR (recombinant)
Antiproliferation850 ± 120A549

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